2-(3-Methoxyphenyl)cyclohexanone is an arylcyclohexanone derivative. It serves as a crucial starting material or intermediate in the synthesis of various heterocyclic compounds, particularly those with potential pharmacological applications, like azamorphinans [, ].
Synthesis Analysis
a) Condensation followed by hydrolysis: This method involves the condensation of 2-(3-methoxyphenyl)cyclohexanone (VIII) with ethyl bromoacetate in the presence of sodium amide, yielding 2-ethoxycarbonylmethyl-2-(3-methoxyphenyl)cyclohexanone (IX) []. Subsequent hydrolysis of IX leads to the formation of 2-carboxymethyl-2-(3-methoxyphenyl)cyclohexanone (X) [].
Chemical Reactions Analysis
a) Condensation reactions: It readily undergoes condensation reactions with reagents like ethyl bromoacetate in the presence of a base like sodium amide [].
b) Methylhydrazination: Reaction with methylhydrazine converts the ketone functionality into the corresponding hydrazone derivative (XI) [].
c) Reduction reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride [].
Applications
a) Azamorphinans: These compounds, structurally similar to morphine, hold potential as analgesics [, ]. 2-(3-Methoxyphenyl)cyclohexanone acts as a crucial starting point in multi-step syntheses of various azamorphinan derivatives [, ].
Compound Description: 2-Ethoxycarbonylmethyl-2-(3-methoxyphenyl)cyclohexanone is a crucial intermediate in synthesizing 3-hydroxy-N-methyl-9-azamorphinan, an azamorphinan analog with potential analgesic properties [].
Relevance: This compound is synthesized directly from 2-(3-Methoxyphenyl)cyclohexanone by reacting it with ethyl bromoacetate in the presence of sodium amide []. This reaction introduces an ethoxycarbonylmethyl group to the cyclohexanone ring, a key step towards building the azamorphinan structure.
2-Carboxymethyl-2-(3-methoxyphenyl)cyclohexanone
Compound Description: 2-Carboxymethyl-2-(3-methoxyphenyl)cyclohexanone serves as another vital intermediate in the synthetic pathway of 3-hydroxy-N-methyl-9-azamorphinan [].
Relevance: This compound is generated by hydrolyzing 2-Ethoxycarbonylmethyl-2-(3-methoxyphenyl)cyclohexanone []. This hydrolysis converts the ethoxycarbonylmethyl group to a carboxymethyl group, further advancing the molecule towards the target azamorphinan structure.
Compound Description: This compound represents a crucial intermediate in the synthetic pathway of 3-hydroxy-N-methyl-9-azamorphinan [].
Relevance: It is synthesized by reacting 2-Carboxymethyl-2-(3-methoxyphenyl)cyclohexanone with methylhydrazine []. This reaction forms the six-membered pyridazine ring, a defining structural feature of the cinnoline system and a stepping stone towards the final azamorphinan framework.
4a-(3-Methoxyphenyl)-2-methyldecahydrocinnoline
Compound Description: This decahydrocinnoline derivative acts as a direct precursor to 3-methoxy-N-methyl-9-azamorphinan in the synthetic pathway [].
Relevance: This compound is obtained by reducing 3,4,5,6,7,8-Hexahydro-2H,4aH-4a-(3-methoxyphenyl)-2-methyl-3-oxocinnoline using lithium aluminum hydride []. This reduction is essential as it prepares the molecule for the final cyclization step to form the azamorphinan ring system.
3-Methoxy-N-methyl-9-azamorphinan
Compound Description: 3-Methoxy-N-methyl-9-azamorphinan serves as a key intermediate in the synthesis of 3-hydroxy-N-methyl-9-azamorphinan and a precursor for several N-alkylated 9-azamorphinan derivatives [, ].
Relevance: This compound is synthesized from 4a-(3-Methoxyphenyl)-2-methyldecahydrocinnoline through a Pictet-Spengler reaction using formalin and hydrochloric acid []. This crucial step forms the final azamorphinan ring system. The 3-methoxy group in this compound can be further manipulated to create various 9-azamorphinan derivatives with potentially diverse biological activities.
3-Hydroxy-N-methyl-9-azamorphinan
Compound Description: This azamorphinan analog is synthesized to investigate its potential analgesic properties [].
Relevance: This compound is the final product of a multi-step synthesis starting from 2-(3-Methoxyphenyl)cyclohexanone []. The synthesis involves several intermediates, highlighting the versatility of 2-(3-Methoxyphenyl)cyclohexanone as a starting material for more complex structures.
N-Alkylated Derivatives of 3-Methoxy-9-azamorphinan
Compound Description: These derivatives of 3-Methoxy-9-azamorphinan are synthesized and investigated for potential pharmacological activities []. Examples include N-methyl, N-acetyl, N-allyl, N-β-phenethyl, and N-cyclopropylmethyl derivatives.
Relevance: These compounds are all derived from 3-Methoxy-9-azamorphinan, which itself originates from 2-(3-Methoxyphenyl)cyclohexanone []. The varying N-alkyl substituents are introduced to explore how structural changes influence the pharmacological profile of these azamorphinan analogs.
Compound Description: Methoxetamine is a ketamine analog and a potent N-methyl-D-aspartate (NMDA) receptor antagonist [, ]. It is considered a "designer drug" and is associated with psychotomimetic effects [, ].
Relevance: Methoxetamine shares a close structural resemblance to 2-(3-Methoxyphenyl)cyclohexanone, with the main difference being the ethylamino group at the 2-position of the cyclohexanone ring []. This structural similarity suggests a possible shared starting material or synthetic route.
Compound Description: 3-MeO-PCE is a phencyclidine (PCP) analog and a high-affinity ligand for the NMDA receptor []. Like methoxetamine, it is classified as a "designer drug" with potential psychotomimetic effects [].
Relevance: 3-MeO-PCE also shares structural similarities with 2-(3-Methoxyphenyl)cyclohexanone, notably the 3-methoxyphenyl group attached to a cyclohexane ring []. The presence of the ethylamino group, albeit at a different position compared to methoxetamine, suggests potential overlaps in their synthesis or starting materials.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
α,α-Bis[4-(dimethylamino)phenyl]-4-(phenylamino)-1-naphthalenemethanol is a solvent dye also known as solvent blue 4 with potential uses in inks and as a food additive. C.I. Solvent Blue 4(cas 6786-83-0) is a solvent dye also known as solvent blue 4 with potential uses in inks and as a food additive.
1,5,5-Trimethylhydantoin (TMH) is a 1,5,5-trisubstituted hydantoin. Its mass spectrum has been recorded and analyzed. The density of TMH is 1.1318g/ml at 25°C.